molecular formula C13H17Cl2NO6 B5029843 N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5029843
M. Wt: 354.2 g/mol
InChI Key: RAOMFXAXEISDMK-UHFFFAOYSA-N
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Description

N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dichlorophenoxy group attached to an ethyl chain, which is further connected to a methoxyethanamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with methoxyethanamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of oxalic acid as a counterion is crucial for the purification and crystallization processes, enhancing the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxyethanamine moiety can modulate the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its anti-inflammatory properties and used as a herbicide.

    N-[2-(2,4-dichlorophenoxy)ethyl]-2-methoxy-2-phenylacetamide: Similar structure but with a phenylacetamide group, used in medicinal chemistry.

    N-[2-(2,3-dichlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride:

Uniqueness

N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of dichlorophenoxy and methoxyethanamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,3-dichlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2.C2H2O4/c1-15-7-5-14-6-8-16-10-4-2-3-9(12)11(10)13;3-1(4)2(5)6/h2-4,14H,5-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOMFXAXEISDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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